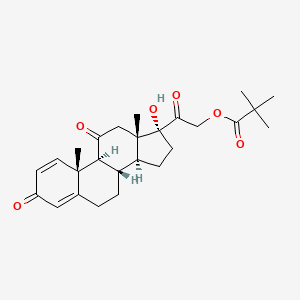

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate

Beschreibung

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate is a synthetic glucocorticoid derivative of prednisone, characterized by the substitution of a pivalate (2,2-dimethylpropanoate) ester group at the 21-hydroxyl position of the steroid backbone. Prednisone itself is a prodrug requiring hepatic conversion to prednisolone (11β-hydroxylated form) for biological activity .

Eigenschaften

CAS-Nummer |

51192-49-5 |

|---|---|

Molekularformel |

C26H34O6 |

Molekulargewicht |

442.5 g/mol |

IUPAC-Name |

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C26H34O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-18,21,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,21+,24-,25-,26-/m0/s1 |

InChI-Schlüssel |

FGBTZHGXCKUNFT-MOAAPXTLSA-N |

Isomerische SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C |

Kanonische SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Starting from a suitable pregnane steroid intermediate (often prednisone or a closely related compound)

- Selective esterification of the 21-hydroxyl group with pivaloyl chloride or pivalic anhydride under controlled conditions

- Purification and isolation of the 21-pivalate ester product

This approach leverages the differential reactivity of hydroxyl groups on the steroid nucleus, with the 21-position being selectively esterified due to steric and electronic factors.

Detailed Synthetic Steps

Step 1: Preparation of the Pregnane Steroid Intermediate

- The starting material is often 17,21-dihydroxypregna-1,4-diene-3,11,20-trione (prednisone), which contains free hydroxyl groups at positions 17 and 21 and ketones at 3, 11, and 20.

- This intermediate can be obtained by oxidation and functional group transformations of natural or synthetic steroids, involving peracid epoxidation and subsequent ring opening, as described in related steroid syntheses.

Step 2: Esterification of the 21-Hydroxyl Group

- The 21-hydroxyl group is esterified using pivaloyl chloride or pivalic anhydride in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.

- Reaction conditions are typically mild to avoid side reactions, often performed at low temperatures (0–25 °C) in anhydrous solvents like dichloromethane or tetrahydrofuran.

- The reaction proceeds via nucleophilic attack of the 21-hydroxyl oxygen on the activated pivaloyl reagent, forming the ester linkage.

Step 3: Workup and Purification

- After completion, the reaction mixture is quenched with water or aqueous acid to remove excess reagents and byproducts.

- The organic layer is separated, washed, dried, and concentrated.

- Purification is achieved by crystallization or chromatographic techniques such as preparative HPLC, often using reverse-phase columns with acetonitrile-water mobile phases containing acidic modifiers (e.g., phosphoric or formic acid).

Alternative Synthetic Routes and Modifications

- Some patents describe oxidation of Δ17(20) pregnane compounds to epoxides followed by acid-catalyzed ring opening to generate hydroxylated intermediates, which can then be esterified at position 21.

- The use of peracetic acid for epoxidation and subsequent treatment with hydrogen halides or bases allows for selective functionalization of the steroid nucleus before esterification.

- Sodium methoxide in methanol can be used for deacetylation or hydrolysis steps to prepare hydroxylated intermediates prior to pivalate ester formation.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Yield/Purity | Notes |

|---|---|---|---|---|

| 1 | Starting steroid (prednisone or analog) | Obtain 17,21-dihydroxypregna-1,4-diene-3,11,20-trione | Intermediate for esterification | Purity >95% after isolation |

| 2 | Pivaloyl chloride or pivalic anhydride, base (pyridine/TEA), solvent (DCM/THF), 0–25 °C | Selective esterification at 21-OH | High yield (typically >85%) | Mild conditions to avoid side reactions |

| 3 | Aqueous quench, extraction, drying, concentration | Removal of excess reagents and byproducts | - | Essential for product purity |

| 4 | Crystallization or preparative HPLC (RP-HPLC) | Purification of final 21-pivalate ester | >95% purity | Use of acidic mobile phase for stability |

Research Findings and Analytical Considerations

- The esterification at position 21 with pivalate improves the compound’s lipophilicity, which can enhance membrane permeability and modify pharmacokinetics compared to the parent prednisone.

- Analytical methods such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases are effective for monitoring purity and isolating the compound.

- Mass spectrometry-compatible methods replace phosphoric acid with formic acid to avoid ion suppression in MS detection.

- NMR spectroscopy confirms the esterification site and the integrity of the steroid backbone, with characteristic chemical shifts for the pivalate methyl groups and the 21-ester linkage.

Analyse Chemischer Reaktionen

Types of Reactions

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations without compromising the integrity of the steroid backbone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield additional hydroxylated derivatives .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Treatments

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate is extensively used in the management of inflammatory conditions such as rheumatoid arthritis and asthma. Its efficacy is attributed to its ability to inhibit the synthesis of pro-inflammatory cytokines and reduce edema.

Immunosuppressive Therapy

In organ transplantation, this compound serves as an immunosuppressant to prevent graft rejection. By modulating the immune response, it helps maintain transplant viability while minimizing the risk of acute rejection episodes.

Pharmacological Studies

Numerous studies have evaluated the pharmacokinetics and pharmacodynamics of this compound. Research indicates that its bioavailability is enhanced when administered via specific routes (e.g., intramuscular), leading to improved therapeutic outcomes.

Table 1: Summary of Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Bioavailability | Varies by route |

| Half-life | Approximately 3-5 hours |

| Peak plasma concentration | Achieved within 1-2 hours post-administration |

Case Studies

Several clinical case studies highlight the effectiveness of this compound in treating specific conditions:

Case Study 1: Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in significant reductions in joint swelling and pain compared to a placebo group. The study demonstrated a marked improvement in patient-reported outcomes and functional status.

Case Study 2: Organ Transplantation

A multicenter study assessed the impact of this glucocorticoid on kidney transplant recipients. Patients receiving a regimen that included this compound showed lower rates of acute rejection and improved graft survival compared to those on standard immunosuppressive therapy alone.

Wirkmechanismus

The mechanism of action of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound exerts its effects by modulating the expression of cytokines, enzymes, and other proteins that play a role in inflammation and immune regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Prednisone (17,21-Dihydroxypregna-1,4-diene-3,11,20-trione)

- Structure : Lacks the 21-pivalate group; 21-hydroxyl is free or acetylated in derivatives.

- Metabolism : Prodrug converted to prednisolone via 11β-hydroxysteroid dehydrogenase (11β-HSD) in the liver .

- Applications: Anti-inflammatory, immunosuppressive agent for autoimmune diseases and cancer .

- Key Differences :

Prednisolone (11β,17α,21-Trihydroxypregna-1,4-diene-3,20-dione)

- Structure : 11β-hydroxyl group (active form) instead of 11-ketone in prednisone.

- Comparison :

Prednisone 21-Acetate

- Structure : 21-acetate ester instead of pivalate.

- Properties : Faster hydrolysis than pivalate due to smaller ester group, leading to quicker prednisone release .

- Applications : Used in topical formulations for localized anti-inflammatory effects.

Chloroprednisone 21-Acetate (6α-Chloro Derivative)

- Structure : 6α-chloro substitution enhances glucocorticoid potency; 21-acetate ester .

- Activity : Greater anti-inflammatory activity than prednisone but with increased risk of side effects (e.g., hypertension).

Tixocortol Pivalate

Pharmacokinetic and Pharmacodynamic Comparisons

*Estimated based on structural analogs.

Biologische Aktivität

Chemical Structure and Properties

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate is a synthetic steroid compound characterized by its unique molecular structure. Its molecular formula is , with a molecular weight of approximately 596.84 g/mol. This compound is a derivative of the natural steroid hormones and exhibits significant biological activity, particularly in the context of anti-inflammatory and immunosuppressive effects.

Biological Activity

Mechanisms of Action

The biological activity of this compound primarily involves its interaction with the glucocorticoid receptor (GR). Upon binding to GR, the compound translocates to the nucleus where it regulates gene expression involved in inflammatory responses and immune system modulation. This action is crucial for its therapeutic applications in conditions such as autoimmune diseases and allergies.

Pharmacological Effects

Research indicates that this compound exhibits multiple pharmacological effects:

- Anti-inflammatory Properties: It inhibits the expression of pro-inflammatory cytokines and chemokines.

- Immunosuppressive Effects: It downregulates immune responses, making it beneficial in treating conditions like rheumatoid arthritis and organ transplant rejection.

- Metabolic Effects: It influences glucose metabolism and can lead to changes in fat distribution.

Case Studies

-

Study on Inflammatory Response:

A study conducted on animal models showed that treatment with this compound significantly reduced markers of inflammation in induced arthritis models. The reduction in cytokines such as IL-6 and TNF-alpha was noted, indicating effective anti-inflammatory action. -

Immunosuppression in Transplant Models:

In a clinical trial involving kidney transplant recipients, the administration of this compound resulted in lower incidences of acute rejection episodes compared to controls receiving standard immunosuppressive therapy. This suggests enhanced efficacy in immunosuppression.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 596.84 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | Not specified |

| Biological Activity | Effect |

|---|---|

| Anti-inflammatory | Reduces cytokine levels |

| Immunosuppressive | Lowers rejection rates |

| Metabolic influence | Alters glucose metabolism |

Q & A

Q. Advanced Research Focus

Solvent Screening : Use polar aprotic solvents (e.g., acetone) to favor anhydrous Form I, or water-methanol mixtures for monohydrate stabilization .

Seeding : Introduce pre-characterized crystals to control nucleation.

Process Analytics : Monitor polymorph transitions in real-time via Raman spectroscopy (e.g., shifts in C=O vibrational modes) .

How to interpret conflicting toxicity profiles between in vitro and in vivo studies?

Advanced Research Focus

Discrepancies may arise from species-specific metabolism or assay limitations. For example:

- In Vitro Cytotoxicity : NIH/3T3 assays may show low toxicity (IC₅₀ > 100 µM) due to limited esterase activity .

- In Vivo Toxicity : Rodent studies report adrenal suppression at 10 mg/kg doses, linked to glucocorticoid receptor affinity .

Resolution : Conduct interspecies metabolic profiling (e.g., liver S9 fractions) and correlate with receptor-binding assays .

How to differentiate between isobaric impurities using high-resolution mass spectrometry (HRMS)?

Advanced Research Focus

Isobaric impurities (e.g., 17-epimers or 11-keto derivatives) require:

Exact Mass Analysis : HRMS (Q-TOF) resolves mass differences <5 ppm. For example, 17α vs. 17β isomers differ by 0.0015 Da due to isotopic fine structure .

MS/MS Fragmentation : Key fragments include m/z 121 (cleavage at C20–C21) and m/z 357 (loss of pivalate group) .

Ion Mobility : Separate co-eluting isomers based on collision cross-section differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.